molecular formula C10H11ClFN B13066647 N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B13066647
M. Wt: 199.65 g/mol
InChI Key: WLSBVGBAIBNIRD-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane moiety. These structural features confer distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H11ClFN/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2

InChI Key

WLSBVGBAIBNIRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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